![molecular formula C8H7N3O2 B2521482 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid CAS No. 1368332-58-4](/img/structure/B2521482.png)
3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
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Description
3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which consist of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is characterized by the presence of a pyrazole ring fused with a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which includes 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Inhibitory Activity
Some derivatives of the compound have shown significant inhibitory activity. For example, certain compounds have shown inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .
4. Effect on Cell Migration and Invasion The compound has been evaluated for its effect on the migration and invasion abilities of 4T1 cells through the transwell chamber assay .
properties
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-5-3-9-7(8(12)13)2-6(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZBZOWDWDEAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC(=CC2=NN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |
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